N-cyclopropyl-4-[(4-methylphenyl)methyl]morpholine-2-carboxamide
Description
N-cyclopropyl-4-[(4-methylphenyl)methyl]morpholine-2-carboxamide is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by a cyclopropyl group attached to the nitrogen atom of the morpholine ring, and a 4-methylphenylmethyl group attached to the morpholine ring
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-cyclopropyl-4-[(4-methylphenyl)methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C16H22N2O2/c1-12-2-4-13(5-3-12)10-18-8-9-20-15(11-18)16(19)17-14-6-7-14/h2-5,14-15H,6-11H2,1H3,(H,17,19) |
InChI Key |
VFFRNMOMRUCHKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(4-methylphenyl)methyl]morpholine-2-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethylene glycol with ammonia or a primary amine under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced by reacting the morpholine derivative with cyclopropyl bromide in the presence of a base such as sodium hydride.
Attachment of the 4-Methylphenylmethyl Group: The final step involves the reaction of the cyclopropylmorpholine derivative with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[(4-methylphenyl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-cyclopropyl-4-[(4-methylphenyl)methyl]morpholine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Research: It is used as a tool compound to study the effects of morpholine derivatives on biological systems.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[(4-methylphenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at certain receptors, modulating the activity of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropylmorpholine: Lacks the 4-methylphenylmethyl group, making it less bulky and potentially less selective in its interactions.
4-[(4-Methylphenyl)methyl]morpholine: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.
N-cyclopropyl-4-methylmorpholine: Similar structure but without the benzyl group, which may influence its pharmacological properties.
Uniqueness
N-cyclopropyl-4-[(4-methylphenyl)methyl]morpholine-2-carboxamide is unique due to the presence of both the cyclopropyl and 4-methylphenylmethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
